molecular formula C7H14N2O B093632 1,3-Diazepin-2-one, hexahydro-1,3-dimethyl- CAS No. 16597-38-9

1,3-Diazepin-2-one, hexahydro-1,3-dimethyl-

Cat. No. B093632
CAS RN: 16597-38-9
M. Wt: 142.2 g/mol
InChI Key: BSVHATKBZZYYIC-UHFFFAOYSA-N
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Description

1,3-Diazepin-2-one, hexahydro-1,3-dimethyl- is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a cyclic derivative of the amine group and has been synthesized using different methods. The synthesis of this compound has been achieved through various chemical reactions, and its mechanism of action has been studied in detail. In

Mechanism Of Action

The mechanism of action of 1,3-Diazepin-2-one, hexahydro-1,3-dimethyl- has been studied in detail. Studies have shown that this compound inhibits the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, thereby altering gene expression. Inhibition of HDACs by 1,3-Diazepin-2-one, hexahydro-1,3-dimethyl- leads to the accumulation of acetylated histones, which in turn alters gene expression.

Biochemical And Physiological Effects

1,3-Diazepin-2-one, hexahydro-1,3-dimethyl- has been shown to have various biochemical and physiological effects. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis. In addition, this compound has been shown to have anti-inflammatory effects. Studies have also shown that this compound can be used to deliver drugs to specific cells, thereby reducing the toxicity of the drug.

Advantages And Limitations For Lab Experiments

The advantages of using 1,3-Diazepin-2-one, hexahydro-1,3-dimethyl- in lab experiments include its potential as an anti-cancer and anti-inflammatory agent. In addition, this compound can be used as a drug delivery system, thereby reducing the toxicity of the drug. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are many future directions for the study of 1,3-Diazepin-2-one, hexahydro-1,3-dimethyl-. One future direction is the study of this compound as a potential anti-cancer agent. Further studies are needed to determine the safety and efficacy of this compound in treating various types of cancer. Another future direction is the study of this compound as a potential anti-inflammatory agent. Further studies are needed to determine the safety and efficacy of this compound in treating various inflammatory conditions. In addition, further studies are needed to determine the potential of this compound as a drug delivery system for various drugs.

Synthesis Methods

The synthesis of 1,3-Diazepin-2-one, hexahydro-1,3-dimethyl- has been achieved using different methods. One of the most common methods is the reaction of 3,4-Dihydro-2H-pyran with methylamine. Another method involves the reaction of 3,4-Dihydro-2H-pyran with hydroxylamine hydrochloride followed by the reaction with methylamine. The synthesis of this compound has also been achieved through the reaction of 2,5-Dimethyl-3,4-dihydropyridin-1(2H)-one with methylamine.

Scientific Research Applications

1,3-Diazepin-2-one, hexahydro-1,3-dimethyl- has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has shown potential as an anti-cancer agent. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis. This compound has also been studied for its potential as an anti-inflammatory agent. In addition, this compound has been studied for its potential as a drug delivery system. Studies have shown that this compound can be used to deliver drugs to specific cells, thereby reducing the toxicity of the drug.

properties

CAS RN

16597-38-9

Product Name

1,3-Diazepin-2-one, hexahydro-1,3-dimethyl-

Molecular Formula

C7H14N2O

Molecular Weight

142.2 g/mol

IUPAC Name

1,3-dimethyl-1,3-diazepan-2-one

InChI

InChI=1S/C7H14N2O/c1-8-5-3-4-6-9(2)7(8)10/h3-6H2,1-2H3

InChI Key

BSVHATKBZZYYIC-UHFFFAOYSA-N

SMILES

CN1CCCCN(C1=O)C

Canonical SMILES

CN1CCCCN(C1=O)C

Other CAS RN

16597-38-9

Origin of Product

United States

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